molecular formula C26H35N3O7 B12617718 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid

Cat. No.: B12617718
M. Wt: 501.6 g/mol
InChI Key: NRCZZZSSWOQDIO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid is a complex organic compound with a molecular formula of C19H23N3O3. This compound is known for its unique structure, which includes a phenol group substituted with dimethoxy groups and a piperazine-piperidine moiety. It is often used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives .

Scientific Research Applications

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups and its potential as an acetylcholinesterase inhibitor. This makes it a valuable compound for research in neurodegenerative diseases and other therapeutic areas .

Properties

Molecular Formula

C26H35N3O7

Molecular Weight

501.6 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid

InChI

InChI=1S/C24H33N3O3.C2H2O4/c1-29-22-16-19(17-23(30-2)24(22)28)18-25-10-8-21(9-11-25)27-14-12-26(13-15-27)20-6-4-3-5-7-20;3-1(4)2(5)6/h3-7,16-17,21,28H,8-15,18H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

NRCZZZSSWOQDIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O

Origin of Product

United States

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